Cas no 920489-30-1 (3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide)

3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide structure
920489-30-1 structure
Product Name:3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide
CAS No:920489-30-1
MF:C11H9N5O3S
MW:291.285859823227
CID:5811442
PubChem ID:18566856
Update Time:2025-07-09

3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(5,6-dihydrothiazolo[2,3-c]-1,2,4-triazol-3-yl)-3-nitro-
    • 920489-30-1
    • AKOS024626517
    • 3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
    • N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide
    • F2079-0071
    • N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide
    • 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide
    • Inchi: 1S/C11H9N5O3S/c17-9(7-2-1-3-8(6-7)16(18)19)12-10-13-14-11-15(10)4-5-20-11/h1-3,6H,4-5H2,(H,12,13,17)
    • InChI Key: XULLPMFKFXPENY-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C2SCCN21)(=O)C1=CC=CC([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 291.04261034g/mol
  • Monoisotopic Mass: 291.04261034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 131Ų

Experimental Properties

  • Density: 1.75±0.1 g/cm3(Predicted)
  • pka: 10.38±0.20(Predicted)

3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide Pricemore >>

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Additional information on 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide

Research Briefing on 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide (CAS: 920489-30-1): Recent Advances and Applications

In recent years, the compound 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide (CAS: 920489-30-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique triazolothiazole scaffold, has demonstrated promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory effects against bacterial DNA gyrase, a critical enzyme involved in DNA replication. The study employed molecular docking simulations and in vitro assays to demonstrate the compound's binding affinity and specificity, suggesting its potential as a lead candidate for antibiotic development.

In addition to its antimicrobial properties, research has also explored the anticancer potential of 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide. A collaborative study between academic and industrial researchers, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways, including the PI3K/AKT/mTOR axis. The study utilized high-throughput screening and proteomic analysis to identify the compound's molecular targets, providing a foundation for further optimization and preclinical evaluation.

The synthesis and structural modification of 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide have also been a focal point of recent investigations. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel synthetic route that improves yield and scalability while maintaining the compound's bioactivity. The study emphasized the importance of the nitro group and the triazolothiazole core in mediating interactions with biological targets, offering insights for future structure-activity relationship (SAR) studies.

Despite these advancements, challenges remain in the development of 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide as a therapeutic agent. Issues such as pharmacokinetic properties, toxicity profiles, and resistance mechanisms need to be addressed through comprehensive preclinical and clinical studies. However, the compound's unique chemical structure and broad-spectrum activity position it as a promising candidate for further investigation in the fields of infectious disease and oncology.

In conclusion, the latest research on 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide (CAS: 920489-30-1) underscores its potential as a versatile scaffold for drug discovery. Continued efforts in synthetic optimization, mechanistic studies, and translational research will be essential to unlock its full therapeutic potential and address unmet medical needs.

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